N-benzyl-4-fluoro-N-(3-nitrophenyl)benzamide
Description
“N-benzyl-4-fluoro-N-(3-nitrophenyl)benzamide” is a chemical compound with the molecular formula C20H15FN2O3 . It is related to benzyl N-(3-fluoro-4-nitrophenyl)carbamate , which has a molecular weight of 290.25 .
Synthesis Analysis
The synthesis of benzamides, which are widely used in the pharmaceutical, paper, and plastic industries, can be achieved through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The InChI code for the related compound benzyl N-(3-fluoro-4-nitrophenyl)carbamate is 1S/C14H11FN2O4/c15-12-8-11 (6-7-13 (12)17 (19)20)16-14 (18)21-9-10-4-2-1-3-5-10/h1-8H,9H2, (H,16,18) .Chemical Reactions Analysis
The compound FNAB, which has two deactivating groups, fluoro and nitro on the benzene ring, accelerates the rate of intersystem crossing (ISC) and the reaction occurs through a nitrene insertion mechanism .Physical and Chemical Properties Analysis
The related compound 3-Fluoro-4-nitrobenzoic acid is a yellow crystalline solid that is soluble in water, ethanol, and acetone . It has a molecular weight of 205.11 g/mol and a melting point of 207-209°C . It is a weak acid with a pKa value of 3.8 .Properties
IUPAC Name |
N-benzyl-4-fluoro-N-(3-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3/c21-17-11-9-16(10-12-17)20(24)22(14-15-5-2-1-3-6-15)18-7-4-8-19(13-18)23(25)26/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAPQXOXLXOQDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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